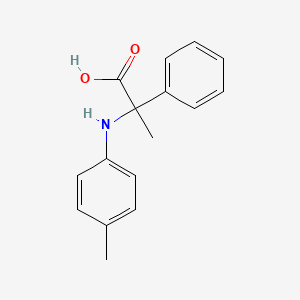

N-(4-methylphenyl)-2-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylanilino)-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-12-8-10-14(11-9-12)17-16(2,15(18)19)13-6-4-3-5-7-13/h3-11,17H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCCVTNIHHMKCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C)(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Crucial Role of Thermodynamic Stability in the Development of N-Aryl Phenylalanine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the intrinsic thermodynamic stability of a drug candidate is a cornerstone of its potential success. For N-aryl phenylalanine derivatives, a promising class of molecules with applications ranging from antimycobacterial agents to HIV-1 capsid inhibitors, a thorough understanding of their thermodynamic properties is not merely an academic exercise but a critical determinant of their developability and ultimate clinical efficacy.[1][2][3][4][5] This guide provides a comprehensive exploration of the principles, experimental techniques, and computational approaches essential for evaluating and engineering the thermodynamic stability of these valuable compounds.

The Thermodynamic Imperative in Drug Design

The journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Thermodynamic stability, a measure of a molecule's energy state, directly influences critical drug attributes such as shelf-life, bioavailability, and manufacturing feasibility.[6][7] A thermodynamically unstable compound is prone to degradation, polymorphism, and undesirable phase transitions, all of which can compromise its safety and efficacy.[8][9][10]

The thermodynamic landscape of a molecule is governed by its Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS).[7] In the context of drug development, a lower Gibbs free energy corresponds to a more stable state. Medicinal chemists strive to design molecules that not only exhibit potent biological activity but also possess a favorable thermodynamic profile, ensuring that the elegant design at the molecular level translates into a robust and reliable pharmaceutical product.[11][12]

Experimental Approaches to Quantifying Thermodynamic Stability

A robust assessment of thermodynamic stability relies on empirical data generated through a suite of analytical techniques. For N-aryl phenylalanine derivatives, which are often crystalline solids at room temperature, thermal analysis methods are particularly insightful.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal properties of materials.[13][14][15] It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of key thermodynamic parameters, including melting point (Tm), enthalpy of fusion (ΔHm), and heat capacity (Cp).[15][16]

A sharp, high-temperature melting endotherm in a DSC thermogram is generally indicative of a stable crystalline solid. The presence of multiple thermal events can suggest the existence of polymorphs, which are different crystalline forms of the same compound with distinct physicochemical properties.[8][17] Identifying and characterizing polymorphs is crucial, as an unintended polymorphic transition can dramatically alter a drug's solubility and bioavailability.

-

Sample Preparation: Accurately weigh 2-5 mg of the N-aryl phenylalanine derivative into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is significantly above the melting point.

-

Maintain a constant nitrogen purge to provide an inert atmosphere.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the integrated area of the melting endotherm to calculate the enthalpy of fusion (ΔHm).

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) complements DSC by measuring the change in mass of a sample as a function of temperature.[18] This technique is invaluable for determining the thermal decomposition temperature of a compound and for assessing its solvation state (i.e., the presence of bound water or other solvents).[19][20] A significant mass loss at temperatures below the decomposition point can indicate the presence of a hydrate or solvate, which can have profound implications for the material's stability and handling properties.[9][10] The thermal decomposition pathways of phenylalanine and its derivatives can be complex, involving decarboxylation, deamination, and the formation of cyclic dipeptides.[21][22]

-

Sample Preparation: Place 5-10 mg of the N-aryl phenylalanine derivative into a tared TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate the system at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C).

-

Maintain a constant nitrogen purge to provide an inert atmosphere.

-

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the onset temperature of decomposition and to quantify any mass loss events.

Caption: Workflow for TGA analysis.

| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |

| Principle | Measures heat flow into or out of a sample as a function of temperature.[13] | Measures the mass of a sample as a function of temperature.[18] |

| Primary Information | Melting point, glass transition temperature, enthalpy of transitions.[14] | Decomposition temperature, solvent/water content.[19] |

| Typical Sample Size | 2-5 mg | 5-10 mg |

| Key Application | Characterization of crystalline and amorphous phases, polymorphism screening.[17] | Assessment of thermal stability and solvation state.[20] |

Computational Approaches for Predicting Thermodynamic Stability

In parallel with experimental characterization, computational methods offer a powerful and cost-effective means of predicting and rationalizing the thermodynamic stability of N-aryl phenylalanine derivatives.[23] These in silico techniques can guide the design of more stable analogues and provide molecular-level insights into the factors governing stability.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules.[23] By simulating the system at different temperatures, it is possible to assess the conformational stability of a molecule and to predict its thermal properties.[24][25] For N-aryl phenylalanine derivatives, MD simulations can be used to explore the conformational landscape of the molecule, identify low-energy conformers, and predict the relative stabilities of different polymorphs.[26]

Quantum Mechanics (QM) Calculations

Quantum Mechanics (QM) calculations, particularly Density Functional Theory (DFT), can provide highly accurate predictions of molecular energies and properties.[27] These methods can be used to calculate the relative energies of different conformers or polymorphs of an N-aryl phenylalanine derivative, thereby providing a theoretical basis for understanding their relative thermodynamic stabilities.

Caption: A computational workflow for predicting thermodynamic stability.

Factors Influencing the Thermodynamic Stability of N-Aryl Phenylalanine Derivatives

The thermodynamic stability of an N-aryl phenylalanine derivative is a complex interplay of intramolecular and intermolecular forces. A deep understanding of these factors is essential for the rational design of stable and effective drug candidates.

Intramolecular Factors

-

Aryl Substitution: The nature and position of substituents on the N-aryl ring can significantly impact the molecule's conformational flexibility and electronic properties. Electron-withdrawing or electron-donating groups can influence the strength of intramolecular hydrogen bonds and other non-covalent interactions, thereby affecting the overall stability.

-

Stereochemistry: The stereochemistry of the phenylalanine core is a critical determinant of its biological activity and can also influence its packing in the solid state, leading to differences in thermodynamic stability between enantiomers or diastereomers.[2]

Intermolecular Factors

-

Crystal Packing and Polymorphism: The arrangement of molecules in the crystal lattice is a primary determinant of solid-state stability.[8][17] Different polymorphs can exhibit significantly different melting points and solubilities.[2] The ability to control crystallization conditions to favor the most stable polymorph is a key aspect of pharmaceutical development.[28]

-

Solvation and Hydration: The incorporation of solvent molecules, particularly water, into the crystal lattice to form solvates or hydrates can have a dramatic effect on stability.[9][10] Hydrates can be more or less stable than the anhydrous form, and their formation is often dependent on the relative humidity.[10][20]

Conclusion: A Holistic Approach to Ensuring Thermodynamic Stability

The development of N-aryl phenylalanine derivatives as successful therapeutic agents requires a multifaceted approach to understanding and optimizing their thermodynamic stability. By integrating state-of-the-art experimental techniques such as DSC and TGA with powerful computational methods like MD simulations and QM calculations, researchers can gain a comprehensive understanding of the factors that govern the stability of these molecules. This knowledge is not only crucial for selecting the most promising drug candidates but also for guiding the formulation and manufacturing processes to ensure the delivery of a safe, effective, and stable pharmaceutical product to patients. The early and thorough characterization of thermodynamic properties is an indispensable investment in the long and arduous journey of drug development.

References

- The role of thermodynamics in drug stability | PPTX - Slideshare. (2015, April 14).

- Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - PMC. (2025, June 12).

- Importance of Thermodynamics in Drug Designing.

- Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - PubMed. (2025, June 12).

- The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms | Crystal Growth & Design - ACS Publications. (2019, January 9).

- Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - CNR-IRIS. (2022, April 19).

- Thermodynamic Studies for Drug Design and Screening - PMC.

- Expanding the Solid-State Landscape of L‑Phenylalanine: Discovery of Polymorphism and New Hydrate Phases, with Rationalization of Hydration/Dehydration Processes | Request PDF - ResearchGate. (2025, August 6).

- Characterization and pseudopolymorphism of l-phenylalanine anhydrous and monohydrate forms | Request PDF - ResearchGate. (2025, August 6).

- Expanding the Solid-State Landscape ofl-Phenylalanine: Discovery of Polymorphism and New Hydrate Phases, with Rationalization of Hydration/Dehydration Processes - -ORCA - Cardiff University. (2022, October 24).

- Nα-Aroyl-N-Aryl-Phenylalanine Amides: A Promising Class of Antimycobacterial Agents Targeting the RNA Polymerase - PubMed. (2024, June 15).

- What are computational methods for rational drug design? - Patsnap Synapse. (2025, May 21).

- The impact of binding thermodynamics on medicinal chemistry optimizations - SciSpace.

- Thermodynamics and kinetics driving quality in drug discovery. (2011, August 31).

- TGA analysis of (a) l-histidine, (b) l-phenylalanine, (c) l-proline, (d) l-tryptophan, and (e) l-tyrosine. - ResearchGate.

- Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - ResearchGate. (2025, June 12).

- Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study - MDPI. (2024, July 17).

- Comparative analysis of experimental methods for determining thermodynamic parameters of formation of multi-component molecular crystals: Benefits and limitations | Request PDF - ResearchGate. (2025, August 10).

- Nα‐Aroyl‐N‐Aryl‐Phenylalanine Amides: A Promising Class of Antimycobacterial Agents Targeting the RNA Polymerase - ResearchGate. (2024, May 8).

- Method to predict drug stability could lead to more effective medicines. (2018, March 8).

- [Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (2018, August 12).

- (PDF) The Rich Solid-State Phase Behavior of l -Phenylalanine: Disappearing Polymorphs and High Temperature Forms - ResearchGate. (2019, January 9).

- The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR | Request PDF - ResearchGate. (2025, August 5).

- Discovery of Phenylalanine Derivatives as Potent HIV-1 Capsid Inhibitors from Click Chemistry-based Compound Library - PMC - NIH.

- Synthesis and Properties of Poly(l-lactide)-b-poly (l-phenylalanine) Hybrid Copolymers. (2014, July 29).

- Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. (2022, November 2).

- DIfferenTIal SCannIng CALORIMETRY.

- Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC.

- Experimental, Thermodynamic, and Molecular Modeling Evaluation of Amorphous Simvastatin-Poly(vinylpyrrolidone) Solid Dispersions - PubMed. (2020, July 6).

- Kinetic and Thermodynamic Driving Factors in the Assembly of Phenylalanine-Based Modules - PubMed. (2021, November 23).

- Measuring Thermodynamic Stability - Chemistry Stack Exchange. (2013, March 21).

- Phenylalanine-Based DNA-Encoded Chemical Libraries for the Discovery of Potent and Selective Small Organic Ligands A - AIR Unimi. (2025, June 30).

- Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. (2020, May 15).

- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec.

- Journal of Pharmaceutical Analysis - Research and Reviews. (2014, May 25).

- Differential scanning calorimetry – Knowledge and References - Taylor & Francis.

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.

- Thermophysical Study of Several α- and β-Amino Acid Derivatives by Differential Scanning Calorimetry (DSC) | Request PDF - ResearchGate.

- Fmoc-d-phenylalanine solubility in twelve solvents: Solvent effects, molecular simulation, thermodynamic modeling vs. machine learning regression, and comparison of structurally similar substances | Semantic Scholar.

- Thermal Decomposition Pathways of Phenylalanine and Glutamic Acid and the Interaction Mechanism between the Two Amino Acids and Glucose - SSRN. (2022, February 16).

- Phenylalanine Derivatives [Unnatural Amino Acid Derivatives] | TCI AMERICA - TCI Chemicals.

- Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase - PMC. (2024, June 8).

- Characterization of kinetic, thermodynamic, and binding properties of l-phenylalanine molecularly imprinted polymer - FChPT STU. (2022, March 21).

- Kinetic and thermodynamic driving factors in the assembly of phenylalanine-based modules - University of Cambridge.

- A Thermodynamic Study on Nano-graphene Interaction with the Amino acid Phenylalanine in Acidic and Alkaline Conditions at Different Temperatures - International Journal of New Chemistry. (2018, March 15).

- Stabilization of phenylalanine ammonia lyase against organic solvent mediated deactivation. (2007, February 22).

- Zein Nanoparticles Containing Arginine-Phenylalanine-Based Surfactants: Stability, Antimicrobial and Hemolytic Activity - MDPI.

Sources

- 1. Nα-Aroyl-N-Aryl-Phenylalanine Amides: A Promising Class of Antimycobacterial Agents Targeting the RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Phenylalanine Derivatives as Potent HIV-1 Capsid Inhibitors from Click Chemistry-based Compound Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. the role of thermodynamics in drug stability | PPTX [slideshare.net]

- 7. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Expanding the Solid-State Landscape ofl-Phenylalanine: Discovery of Polymorphism and New Hydrate Phases, with Rationalization of Hydration/Dehydration Processes -ORCA [orca.cardiff.ac.uk]

- 11. scispace.com [scispace.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. rroij.com [rroij.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ttuhsc.edu [ttuhsc.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. iris.cnr.it [iris.cnr.it]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. papers.ssrn.com [papers.ssrn.com]

- 23. What are computational methods for rational drug design? [synapse.patsnap.com]

- 24. Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Experimental, Thermodynamic, and Molecular Modeling Evaluation of Amorphous Simvastatin-Poly(vinylpyrrolidone) Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ijnc.ir [ijnc.ir]

- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Chemical Characteristics of 4-Methyl-L-phenylalanine

This guide provides a comprehensive overview of the chemical characteristics of 4-Methyl-L-phenylalanine, a non-natural amino acid of significant interest to researchers, scientists, and professionals in drug development. This document delves into its synthesis, physicochemical properties, and analytical characterization, offering field-proven insights and detailed methodologies.

Introduction: The Significance of Non-Natural Amino Acids in Drug Discovery

The incorporation of non-natural amino acids into peptides and small molecules is a powerful strategy in medicinal chemistry. These modified building blocks offer the ability to introduce novel chemical functionalities, enhance metabolic stability, and impose conformational constraints, thereby leading to compounds with improved pharmacokinetic and pharmacodynamic profiles. 4-Methyl-L-phenylalanine, an analog of the essential amino acid L-phenylalanine, is a prime example of such a valuable tool. The presence of a methyl group on the phenyl ring at the para position imparts unique steric and electronic properties, making it a subject of considerable interest in the design of novel therapeutics.[1][2] This guide will explore the fundamental chemical attributes of this compound, providing a robust resource for its effective utilization in research and development.

Synthesis and Purification

The synthesis of 4-Methyl-L-phenylalanine is a critical first step for its application. While various synthetic routes exist, a common and reliable approach involves the asymmetric synthesis from appropriate starting materials to ensure the desired L-stereochemistry.

General Synthetic Strategy

A prevalent method for synthesizing 4-Methyl-L-phenylalanine involves the alkylation of a chiral glycine enolate equivalent with 4-methylbenzyl bromide. The use of a chiral auxiliary ensures stereocontrol, leading predominantly to the desired L-isomer. Subsequent deprotection of the amino and carboxyl groups yields the final product.

The following diagram illustrates a generalized workflow for the synthesis and purification of 4-Methyl-L-phenylalanine.

Caption: Generalized workflow for the synthesis and purification of 4-Methyl-L-phenylalanine.

Experimental Protocol: Recrystallization for Purification

Objective: To purify crude 4-Methyl-L-phenylalanine to a high degree of purity (≥98%).

Materials:

-

Crude 4-Methyl-L-phenylalanine

-

Deionized water

-

Ethanol

-

Heating mantle with magnetic stirrer

-

Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude 4-Methyl-L-phenylalanine in a minimal amount of hot deionized water. The solubility of 4-Methyl-L-phenylalanine increases with temperature.

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period to adsorb impurities.

-

Hot-filter the solution to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystals of 4-Methyl-L-phenylalanine should start to form.

-

To further induce crystallization, cool the flask in an ice bath.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum to a constant weight.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Methyl-L-phenylalanine is essential for its handling, formulation, and application.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(4-methylphenyl)propanoic acid | [3] |

| Synonyms | p-Methyl-L-phenylalanine, L-Phe(4-Me)-OH | [1] |

| CAS Number | 1991-87-3 | [1] |

| Molecular Formula | C10H13NO2 | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 243 - 250 °C | [1] |

| Solubility | Soluble in water. | [2] |

| Optical Rotation | [α]D20 = -10 ± 10° (c=1 in 1N HCl) | [1] |

The presence of the methyl group on the phenyl ring increases the hydrophobicity of the side chain compared to L-phenylalanine, which can influence the folding and stability of peptides into which it is incorporated.[1]

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemistry of synthesized 4-Methyl-L-phenylalanine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of 4-Methyl-L-phenylalanine. A purity of ≥98% is typically required for research and development applications.[1]

Typical HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

-

Detection: UV at 214 nm and 254 nm.

-

Expected Retention Time: The retention time will be slightly longer than that of L-phenylalanine due to the increased hydrophobicity from the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (a doublet of doublets in the para-substituted region), the aliphatic protons of the amino acid backbone (α-CH and β-CH2), and a singlet for the methyl group protons.

-

¹³C NMR: The carbon NMR will display distinct signals for each carbon atom in the molecule, confirming the carbon framework.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Expected m/z: For the protonated molecule [M+H]⁺, the expected mass-to-charge ratio would be approximately 180.1025, corresponding to the molecular formula C10H14NO2⁺.

The following diagram outlines the analytical workflow for the characterization of 4-Methyl-L-phenylalanine.

Caption: Analytical workflow for the characterization of 4-Methyl-L-phenylalanine.

Applications in Drug Development

The unique structural features of 4-Methyl-L-phenylalanine make it a valuable building block in drug design.

-

Peptide and Peptidomimetic Design: Its incorporation into peptides can enhance their conformational stability and resistance to enzymatic degradation. The increased hydrophobicity of the side chain can also improve membrane permeability.

-

Protein Engineering: It can be used as a non-canonical amino acid in protein engineering to create proteins with novel properties.[1]

-

Small Molecule Synthesis: It serves as a chiral starting material for the synthesis of more complex molecules with defined stereochemistry.

Conclusion

4-Methyl-L-phenylalanine is a versatile and valuable non-natural amino acid with significant potential in drug discovery and development. Its distinct chemical characteristics, arising from the methyl substitution on the phenyl ring, offer researchers a powerful tool to modulate the properties of peptides and small molecules. A thorough understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is crucial for its effective application in the pursuit of novel therapeutics.

References

-

PubChem. N-(4-methylphenyl)-2-phenylacetamide. [Link]

-

Wikipedia. Phenylalanine. [Link]

-

Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(9), 4035-4037. [Link]

-

NIST. Acetamide, N-(4-methylphenyl)-. [Link]

-

PubChemLite. 4-methyl-l-phenylalanine (C10H13NO2). [Link]

-

PubChem. (2S)-2-amino-3-(4-methylphenyl)propanoic acid. [Link]

-

ResearchGate. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E | Request PDF. [Link]

- Google Patents. A process for the synthesis of melphalan.

-

FooDB. Showing Compound (±)-Phenylalanine (FDB013245). [Link]

-

Medical News Today. Phenylalanine: What it is, sources, benefits, and risks. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of N-(4-methylphenyl)-2-phenylalanine

Introduction

N-aryl amino acids are a critical class of compounds, serving as foundational chiral building blocks in medicinal chemistry and materials science. Their incorporation into peptides can enhance metabolic stability, modulate receptor binding affinity, and impose specific conformational constraints. N-(4-methylphenyl)-2-phenylalanine, a derivative of L-phenylalanine, exemplifies this structural motif and is of significant interest to researchers in drug development. Its synthesis, however, presents challenges common to the N-arylation of chiral amino acids, namely the need for efficient carbon-nitrogen (C-N) bond formation while rigorously controlling stereochemical integrity at the α-carbon.

This technical guide provides an in-depth review of the primary synthetic pathways for N-(4-methylphenyl)-2-phenylalanine. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and field-proven insights to inform experimental design and optimization. We will explore modern palladium-catalyzed methods, classic copper-catalyzed reactions, and alternative strategies, providing a comparative analysis to guide the selection of the most appropriate pathway for a given research or development objective.

Chapter 1: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination has become the gold standard for the formation of C-N bonds, prized for its broad substrate scope, functional group tolerance, and generally mild reaction conditions.[1][2] This palladium-catalyzed cross-coupling reaction is a premier choice for the synthesis of N-aryl amino acids, including N-(4-methylphenyl)-2-phenylalanine.

1.1: Mechanistic Principles

The catalytic cycle of the Buchwald-Hartwig amination is a well-understood process that underpins its reliability. The choice of phosphine ligand is paramount, as it modulates the reactivity and stability of the palladium catalyst throughout the cycle.

-

Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, initiates the cycle by inserting into the aryl halide (e.g., 4-bromotoluene) carbon-halogen bond. This forms a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amino acid ester coordinates to the Pd(II) complex. A base then deprotonates the amine, forming a palladium-amido complex. The choice of base is critical; strong bases like sodium tert-butoxide can cause racemization of the amino acid's stereocenter, necessitating the use of milder bases like K₃PO₄ or Cs₂CO₃ for these substrates.[3]

-

Reductive Elimination: This is the final, bond-forming step. The N-aryl amino acid ester is expelled from the palladium complex, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(4-methylphenyl)-2-phenylalanine

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Aryl Amino Acids

N-aryl amino acids are a critical class of non-canonical amino acids that serve as indispensable building blocks in medicinal chemistry and drug discovery. Their incorporation into peptide backbones or as standalone scaffolds can significantly enhance the pharmacological properties of molecules, including improved metabolic stability, receptor-binding affinity, and cell permeability. The compound of interest, N-(4-methylphenyl)-2-phenylalanine, also known as N-(p-tolyl)-L-phenylalanine, is a valuable synthon for the development of novel therapeutics. This document provides a comprehensive guide to its preparation, focusing on scientifically sound methodologies, in-depth mechanistic insights, and practical, step-by-step protocols.

Strategic Approaches to Synthesis: A Comparative Overview

The formation of the C-N bond between an aryl group and an amino acid is the cornerstone of this synthesis. Two primary catalytic methodologies have proven effective for this transformation: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.

-

Buchwald-Hartwig Amination: This powerful cross-coupling reaction utilizes a palladium catalyst with a suitable phosphine ligand to form C-N bonds with high efficiency and broad substrate scope.[1] It is often the preferred method due to its milder reaction conditions compared to traditional methods.

-

Ullmann Condensation: A classical method for forming C-N and C-O bonds, the Ullmann reaction employs a copper catalyst, often at higher temperatures.[2] While it can be effective, the harsher conditions can sometimes lead to side reactions or racemization.

This guide will primarily focus on the Buchwald-Hartwig approach due to its generally higher yields and milder conditions, which are crucial for preserving the stereochemical integrity of the chiral amino acid starting material.

Safety First: Essential Precautions for a Secure Synthesis

A thorough understanding and implementation of safety protocols are paramount for the successful and safe execution of this synthesis. The following table summarizes the key hazards associated with the primary reagents.

| Reagent | Key Hazards | Recommended Handling Precautions |

| 4-Iodotoluene | Irritant. May cause skin and eye irritation. | Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. |

| L-Phenylalanine methyl ester hydrochloride | May cause skin, eye, and respiratory irritation. | Handle with care, avoiding dust inhalation. Use in a well-ventilated area and wear appropriate PPE. |

| Sodium tert-butoxide | Flammable solid, corrosive, and moisture-sensitive. Reacts violently with water. | Handle in an inert atmosphere (e.g., glovebox or under argon/nitrogen). Wear flame-retardant lab coat, safety goggles, and appropriate gloves. Keep away from water and sources of ignition. |

| Palladium Catalysts (e.g., Pd₂(dba)₃) | Can be toxic and allergenic. | Handle with care, avoiding inhalation of dust. Use in a well-ventilated fume hood and wear appropriate PPE. |

| Phosphine Ligands (e.g., BINAP) | Can be air-sensitive and toxic. | Handle under an inert atmosphere. Wear appropriate PPE. |

| Toluene (Solvent) | Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. | Use in a well-ventilated fume hood. Keep away from heat and open flames. Wear appropriate PPE. |

Reaction Mechanism: The Catalytic Cycle of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism involves the following key steps[1][3]:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-iodotoluene), forming a Pd(II) intermediate.

-

Ligand Exchange/Amine Coordination: The amino acid ester coordinates to the palladium center.

-

Deprotonation: A base, such as sodium tert-butoxide, removes the acidic proton from the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the N-arylated amino acid ester and regenerating the active Pd(0) catalyst.

Caption: Figure 1. Catalytic Cycle of Buchwald-Hartwig Amination

Experimental Protocol: Step-by-Step Synthesis of N-(4-methylphenyl)-L-phenylalanine methyl ester

This protocol details the synthesis of the methyl ester of N-(4-methylphenyl)-2-phenylalanine, which can be subsequently hydrolyzed to the final carboxylic acid product if desired. The ester form is often preferred for purification via column chromatography.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Phenylalanine methyl ester hydrochloride | 215.69 | 1.08 g | 5.0 mmol |

| 4-Iodotoluene | 218.04 | 1.09 g | 5.0 mmol |

| Sodium tert-butoxide (NaOᵗBu) | 96.10 | 0.67 g | 7.0 mmol |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 46 mg | 0.05 mmol |

| Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) | 622.67 | 93 mg | 0.15 mmol |

| Anhydrous Toluene | - | 25 mL | - |

Reaction Setup and Procedure

Caption: Figure 2. Experimental Workflow for Synthesis

-

Preparation of the Reaction Vessel: An oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with argon or nitrogen.

-

Addition of Reagents: To the flask, add L-phenylalanine methyl ester hydrochloride (1.08 g, 5.0 mmol), 4-iodotoluene (1.09 g, 5.0 mmol), sodium tert-butoxide (0.67 g, 7.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (46 mg, 0.05 mmol), and rac-BINAP (93 mg, 0.15 mmol).

-

Solvent Addition: Add anhydrous toluene (25 mL) to the flask via a syringe.

-

Reaction Execution: The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours under an inert atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (50 mL) and washed successively with water (2 x 25 mL) and brine (25 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(4-methylphenyl)-L-phenylalanine methyl ester.

Data Analysis and Characterization

The successful synthesis of N-(4-methylphenyl)-2-phenylalanine methyl ester should be confirmed by a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and tolyl groups, the methyl group of the tolyl moiety, the methoxy group of the ester, and the protons of the phenylalanine backbone.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1730-1750 cm⁻¹), and C-N stretching vibrations, as well as aromatic C-H and C=C stretching bands.[4]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of N-(4-methylphenyl)-L-phenylalanine methyl ester.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | - Inactive catalyst- Insufficient base- Reaction time too short | - Use fresh catalyst and ligands- Ensure anhydrous conditions for the base- Monitor the reaction by TLC and extend the reaction time if necessary |

| Racemization | - Strong base- High temperature | - Consider using a weaker base (e.g., Cs₂CO₃)[5]- Attempt the reaction at a lower temperature, although this may require a longer reaction time or a more active catalyst system. |

| Incomplete Reaction | - Poor quality reagents- Inefficient stirring | - Use purified reagents and anhydrous solvent- Ensure vigorous stirring to maintain a homogeneous reaction mixture |

Conclusion

The synthesis of N-(4-methylphenyl)-2-phenylalanine via the Buchwald-Hartwig amination represents a robust and efficient method for accessing this valuable N-aryl amino acid derivative. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably prepare this compound for further applications in drug discovery and chemical biology. The mechanistic insights provided should aid in the optimization and troubleshooting of the synthesis, ensuring a high-quality product.

References

-

Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

-

King, S. M.; Buchwald, S. L. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Org. Lett.2016 , 18 (16), 4048–4051. [Link]

-

King, S. M.; Buchwald, S. L. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. ACS Publications. [Link]

-

Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. FREDI. [Link]

-

Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Science Publishing. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Rodríguez, N.; Romero-Revilla, J. A.; Fernández-Ibáñez, M. Á.; Carretero, J. C. Palladium-catalyzed N-(2-pyridyl)sulfonyl-directed C(sp3)–H γ-arylation of amino acid derivatives. Chem. Sci.2013 , 4 (1), 175-179. [Link]

-

Prototypical Buchwald-Hartwig amination mechanism. ResearchGate. [Link]

-

Gayo, L. M.; Buchwald, S. L. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. J. Am. Chem. Soc.1997 , 119 (47), 11491–11492. [Link]

-

ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. ResearchGate. [Link]

-

Sun, D.; Zhang, L.; Wang, J. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian J. Chem.2012 , 24 (11), 5027-5030. [Link]

-

Ullmann condensation. In Wikipedia; 2023. [Link]

-

Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

-

L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Manchester. [Link]

-

McKerrow, J. D.; Al-Rawi, J. M.; Brooks, P. Synthesis of Some N-Aryl α-Amino Acids Using Diaryliodonium Salts. Asian J. Chem.2012 , 24 (5), 2039-2044. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

The mechanism of the modified Ullmann reaction. Dalton Transactions. [Link]

-

Methodology and Mechanism: Reinvestigating the Ullmann Reaction. University of California, Irvine. [Link]

-

L-Phenylalanine. BMRB. [Link]

-

Dynamics of Phenylalanine in the Solid State by NMR. MIT. [Link]

-

A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. PMC. [Link]

-

Methodology in organic synthesis. Laboratoire d'Innovation Thérapeutique - UMR 7200 - University of Strasbourg. [Link]

-

Babij, N. R.; McCusker, E. O.; Whiteker, G. T.; et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev.2016 , 20 (3), 661–667. [Link]

-

Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]

-

Synthesis of N-formyl-L-aspartyl-L-phenylalanine methyl ester. PrepChem.com. [Link]

-

FT-IR spectra of phenylalanine: pure (in black) and in water (in red). ResearchGate. [Link]

-

Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. PMC. [Link]

-

FTIR analysis of L-phenylalanine. ResearchGate. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Systematic Approach to Solvent Selection for N-(4-methylphenyl)-2-phenylalanine

Introduction

The journey of a novel therapeutic agent from discovery to a viable drug product is fraught with challenges, many of which are dictated by the fundamental physicochemical properties of the molecule. Among these, solubility stands as a critical determinant of a drug's bioavailability, manufacturability, and overall efficacy. N-(4-methylphenyl)-2-phenylalanine is a derivative of the essential amino acid L-phenylalanine, a class of molecules that are of significant interest in medicinal chemistry for their role as building blocks in synthesizing peptidomimetics and other therapeutic agents.[1] The introduction of an N-aryl group can significantly alter the biological activity and pharmacokinetic profile of the parent amino acid.[1] However, this modification also profoundly impacts its solubility characteristics, necessitating a systematic and scientifically grounded approach to solvent selection.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an appropriate solvent system for N-(4-methylphenyl)-2-phenylalanine. The protocols and methodologies outlined herein are designed to be broadly applicable to other novel N-substituted amino acid derivatives, providing a robust framework for early-stage pharmaceutical development.

Predicted Physicochemical Profile of N-(4-methylphenyl)-2-phenylalanine

A thorough understanding of the target molecule's structure and functional groups is paramount in predicting its solubility behavior. The structure of N-(4-methylphenyl)-2-phenylalanine is presented below:

Based on its constituent parts—the phenylalanine backbone and the N-(4-methylphenyl) substituent—we can deduce the following key physicochemical characteristics:

-

Polarity: Phenylalanine itself is classified as a nonpolar amino acid due to its hydrophobic benzyl side chain.[2][3] The addition of a second aromatic ring in the form of the N-(4-methylphenyl) group further increases the nonpolar character of the molecule. However, the presence of the carboxylic acid and the secondary amine group introduces polar functionalities. Therefore, N-(4-methylphenyl)-2-phenylalanine is expected to be a largely nonpolar molecule with some capacity for polar interactions.

-

Acidic and Basic Properties (Amphoteric Nature): Like its parent amino acid, N-(4-methylphenyl)-2-phenylalanine is an amphoteric molecule, possessing both an acidic carboxylic acid group and a basic secondary amine group.

-

The carboxylic acid group of phenylalanine has a pKa of approximately 1.83.[4][5] This acidic proton will be readily lost in solutions with a pH above this value, forming a carboxylate anion.

-

The α-amino group of phenylalanine has a pKa of about 9.13.[4][5] The substitution of a hydrogen atom with an electron-donating 4-methylphenyl group is expected to slightly increase the electron density on the nitrogen, potentially making it marginally more basic. However, the steric hindrance and electronic effects of the aryl group could also influence this value. For the purpose of initial solvent screening, we can anticipate a pKa for the secondary amine in the range of 9-10.

-

-

Hydrogen Bonding: The molecule possesses functional groups capable of participating in hydrogen bonding, which will significantly influence its interaction with protic solvents.

-

Hydrogen Bond Donors: The carboxylic acid hydroxyl group (-OH) and the secondary amine proton (-NH-) can act as hydrogen bond donors.

-

Hydrogen Bond Acceptors: The carbonyl oxygen of the carboxylic acid (C=O) and the nitrogen atom of the secondary amine can act as hydrogen bond acceptors.

-

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is a foundational concept in predicting solubility.[6] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. For a molecule like N-(4-methylphenyl)-2-phenylalanine, a systematic screening approach across a spectrum of solvents with varying polarities and hydrogen bonding capabilities is recommended.

Hansen Solubility Parameters (HSP): A more quantitative approach involves the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). Solvents with HSP values similar to those of the solute are more likely to be effective. While the experimental determination of a solute's HSP is complex, a theoretical estimation can guide the selection of a diverse set of screening solvents.

Systematic Solvent Screening: Experimental Protocol

This protocol outlines a robust, multi-tiered approach to systematically evaluate the solubility of N-(4-methylphenyl)-2-phenylalanine.

Workflow for Solubility Determination

Caption: A stepwise workflow for the experimental determination of solubility.

Materials and Reagents

-

N-(4-methylphenyl)-2-phenylalanine (solid, purity >98%)

-

A selection of solvents (HPLC grade or equivalent) as detailed in Table 1.

-

Volumetric flasks, pipettes, and vials

-

Analytical balance

-

Shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Protocol

-

Preparation of Stock Solutions and Standards:

-

Prepare a concentrated stock solution of N-(4-methylphenyl)-2-phenylalanine in a solvent in which it is freely soluble (e.g., Dimethyl Sulfoxide - DMSO).

-

From the stock solution, prepare a series of calibration standards of known concentrations.

-

-

Solubility Determination (Shake-Flask Method):

-

Accurately weigh an excess amount of N-(4-methylphenyl)-2-phenylalanine (e.g., 10 mg) into a series of glass vials.

-

To each vial, add a precise volume (e.g., 1 mL) of the selected solvent.

-

Securely cap the vials and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable mobile phase (for HPLC) or a transparent solvent (for UV-Vis) to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of N-(4-methylphenyl)-2-phenylalanine in the diluted sample.

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation and Interpretation

The solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Proposed Solvents for Screening and Hypothetical Solubility Data for N-(4-methylphenyl)-2-phenylalanine at 25°C

| Solvent Class | Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility | Application Suitability |

| Polar Protic | Water (pH 7.0) | 10.2 | Donor & Acceptor | Very Low | Aqueous formulations (challenging) |

| Methanol | 5.1 | Donor & Acceptor | Moderate | Recrystallization, Chromatography | |

| Ethanol | 4.3 | Donor & Acceptor | Moderate | Formulations, Recrystallization | |

| Polar Aprotic | DMSO | 7.2 | Acceptor | High | Stock solutions, in vitro assays |

| DMF | 6.4 | Acceptor | High | Reaction solvent, Stock solutions | |

| Acetonitrile | 5.8 | Acceptor | Low to Moderate | Chromatography | |

| Acetone | 5.1 | Acceptor | Moderate | Recrystallization, Cleaning | |

| Nonpolar | Dichloromethane | 3.1 | Acceptor | Moderate to High | Organic synthesis, Extraction |

| Toluene | 2.4 | None | High | Organic synthesis, Recrystallization | |

| Heptane | 0.1 | None | Very Low | Anti-solvent for precipitation |

Interpreting the Results:

-

High Solubility (e.g., DMSO, DMF, Toluene, Dichloromethane): These solvents are suitable for preparing concentrated stock solutions for in vitro screening, as reaction media for chemical synthesis, or as the primary solvent in a crystallization process where an anti-solvent is used for precipitation.

-

Moderate Solubility (e.g., Methanol, Ethanol, Acetone): These solvents are often ideal for recrystallization, as they allow for dissolution at elevated temperatures and controlled precipitation upon cooling. They are also commonly used in chromatographic separations.

-

Low to Very Low Solubility (e.g., Water, Heptane): While poor solubility in aqueous media can be a challenge for oral drug delivery, understanding this is crucial for formulation development (e.g., exploring amorphous solid dispersions, salt forms, or co-solvent systems). Heptane and similar nonpolar solvents can be effective as anti-solvents to induce crystallization from a more soluble solvent system.

Advanced Considerations

-

Effect of pH: Given the amphoteric nature of N-(4-methylphenyl)-2-phenylalanine, its solubility in aqueous systems will be highly pH-dependent. At low pH (below the pKa of the carboxylic acid), the molecule will be protonated at the amine and exist as a cation. At high pH (above the pKa of the amine), it will be deprotonated at the carboxylic acid, forming an anion. At the isoelectric point (pI), the net charge will be zero, and the aqueous solubility is expected to be at its minimum. Therefore, screening in buffered aqueous solutions at various pH values (e.g., pH 2, 7.4, and 9) is highly recommended for compounds intended for physiological applications.

-

Co-solvents: For applications requiring a balance of properties, such as in liquid formulations, co-solvent systems (e.g., ethanol/water, DMSO/water) can be employed to fine-tune the solubility.

-

Polymorphism: The choice of solvent can influence the crystalline form (polymorph) of the solid material obtained upon crystallization. Different polymorphs can exhibit different solubilities and stabilities, which is a critical consideration in drug development.

Conclusion

A systematic and data-driven approach to solvent selection is indispensable in the early-stage development of novel pharmaceutical candidates like N-(4-methylphenyl)-2-phenylalanine. By combining a theoretical understanding of the molecule's physicochemical properties with a structured experimental screening protocol, researchers can efficiently identify suitable solvents for a range of applications, from chemical synthesis and purification to formulation and in vitro testing. This foundational knowledge is crucial for navigating the complexities of drug development and accelerating the progression of new therapeutic agents.

References

Sources

Application Notes and Protocols: In Vitro Cytotoxicity Assessment of N-(4-methylphenyl)-2-phenylalanine using a Colorimetric MTT Assay

Abstract

N-(4-methylphenyl)-2-phenylalanine is a derivative of the essential amino acid L-phenylalanine, a class of molecules with diverse and significant biological activities.[1][2] Phenylalanine derivatives have been explored for a range of therapeutic applications, including the development of novel anticancer agents.[3] This document provides a detailed protocol for conducting an in vitro cytotoxicity assay of N-(4-methylphenyl)-2-phenylalanine using the human cervical cancer cell line, HeLa. The protocol is based on the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.[4] As viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTT reagent to a purple formazan product, the amount of formazan produced is proportional to the number of living cells.[4] This application note is intended for researchers, scientists, and drug development professionals engaged in the preliminary screening of novel chemical entities for potential cytotoxic effects.

Introduction: The Scientific Rationale

The evaluation of a compound's effect on cell viability is a critical first step in the drug discovery pipeline. For compounds with potential as anticancer agents, determining the concentration at which they inhibit cell growth by 50% (the IC₅₀ value) is a key metric of potency. The MTT assay is a robust, sensitive, and high-throughput compatible method for this purpose.[4]

The choice of N-(4-methylphenyl)-2-phenylalanine as the test compound is predicated on the known biological activities of structurally related phenylalanine derivatives. The incorporation of a methylphenyl group onto the phenylalanine backbone can modulate its hydrophobicity and steric interactions with biological targets, potentially leading to novel cytotoxic mechanisms. This protocol provides a foundational method to explore this potential.

We will use the HeLa cell line, a widely characterized and robust human cervical adenocarcinoma cell line, as our model system. The principles and steps outlined herein can, however, be adapted for other adherent or suspension cancer cell lines with appropriate optimization of cell seeding densities and incubation times.

Compound of Interest: N-(4-methylphenyl)-2-phenylalanine

-

IUPAC Name: 2-Anilino-3-(p-tolyl)propanoic acid

-

Molecular Formula: C₁₆H₁₇NO₂

-

Molecular Weight: 255.31 g/mol

-

Structure:

-

Solubility: Based on the properties of similar aromatic amino acid derivatives, N-(4-methylphenyl)-2-phenylalanine is expected to have low solubility in aqueous media. Therefore, a high-purity organic solvent such as dimethyl sulfoxide (DMSO) is required to prepare a concentrated stock solution.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Catalog # (Example) | Notes |

| N-(4-methylphenyl)-2-phenylalanine | N/A | N/A | Purity >98% recommended. |

| HeLa Human Cervical Adenocarcinoma Cells | ATCC | CCL-2 | |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 | High glucose formulation. |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 | Heat-inactivated. |

| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 | |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 | For cell detachment. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Calcium and Magnesium free. |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 | |

| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 | For dissolving MTT formazan and preparing compound stock. |

| 96-well flat-bottom cell culture plates | Corning | 3599 | Sterile, tissue-culture treated. |

| CO₂ Incubator | N/A | N/A | Maintained at 37°C, 5% CO₂, and >95% humidity. |

Experimental Workflow and Protocols

This section details the step-by-step procedures for the cytotoxicity assay. The overall workflow is visualized below.

Caption: Data analysis pipeline for IC₅₀ determination from MTT assay results.

-

Background Subtraction: For each well, subtract the average absorbance of the blank wells from its absorbance value.

-

Corrected Absorbance = Absorbance_well - Average Absorbance_blank

-

-

Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of viable cells at each compound concentration.

-

% Viability = (Corrected Absorbance_sample / Average Corrected Absorbance_vehicle_control) * 100

-

-

Determine IC₅₀:

-

Plot % Viability against the logarithm of the compound concentration.

-

Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).

-

The IC₅₀ is the concentration of the compound that results in a 50% reduction in cell viability. This value can be interpolated from the fitted curve.

-

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, the following controls are essential:

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin) should be run in parallel to validate the assay's sensitivity and the cell's response.

-

Vehicle Control: Essential for confirming that the solvent (DMSO) at the concentrations used does not independently affect cell viability.

-

Microscopic Examination: Before adding the MTT reagent, visually inspect the cells under a microscope. This can provide qualitative confirmation of cytotoxicity (e.g., cell rounding, detachment, debris).

-

Linearity of Cell Number: For each cell line, it is crucial to initially perform a cell titration experiment to confirm that the MTT absorbance is linear within the range of cell densities used in the assay. [5]

References

Sources

Advanced Derivatization Strategies for N-(4-Methylphenyl)-Phenylalanine in Peptidomimetic Drug Design

Topic: Derivatization of N-(4-methylphenyl)-2-phenylalanine for Medicinal Chemistry Content Type: Application Note & Protocol Guide

Executive Summary

N-(4-methylphenyl)-phenylalanine represents a privileged scaffold in modern medicinal chemistry, particularly within the field of peptidomimetics. By introducing an electron-rich aromatic system directly onto the backbone nitrogen of phenylalanine, researchers can achieve two critical drug-design objectives: conformational restriction (limiting

This Application Note provides a rigorous, field-tested guide for the synthesis and derivatization of this scaffold. Unlike standard amino acid protocols, the steric and electronic properties of the diarylamine-like nitrogen require specialized handling. We present a validated Copper(I)-catalyzed synthesis (The Ma Protocol) and downstream functionalization strategies, including benzylic activation of the p-tolyl moiety.

Scientific Foundation & Mechanistic Insight

The "Rotameric" Advantage

The N-arylation of phenylalanine introduces significant steric bulk. Unlike N-methyl amino acids, the N-aryl group creates a profound preference for cis/trans amide rotamers when coupled to peptides. This allows the scaffold to mimic Type-VI

Metabolic Stability

Standard peptide bonds are rapidly cleaved by peptidases. The N-aryl substitution eliminates the H-bond donor capability of the amide backbone and sterically blocks the approach of catalytic triads in proteases (e.g., Chymotrypsin), significantly extending the plasma half-life of derived peptides.

Structural Nomenclature Note

Technical Clarification: "2-phenylalanine" typically refers to the standard 2-amino-3-phenylpropanoic acid (Phenylalanine). This guide assumes the standard L-Phenylalanine skeleton. If 2-phenylglycine (alpha-phenylglycine) was intended, the protocols below remain chemically valid but require adjustment for the increased acidity of the

Visualizing the Workflow

The following diagram outlines the logical flow from core scaffold synthesis to divergent derivatization pathways.

Caption: Figure 1. Divergent synthesis workflow. The core scaffold is generated via Ullmann-type coupling, then split into C-terminal extension or side-chain functionalization.

Module 1: Synthesis of the Core Scaffold

Methodology: Copper-Catalyzed Ullmann-Type Coupling (Ma Coupling)

While Palladium-catalyzed (Buchwald-Hartwig) methods are powerful, they often require the amino acid to be protected as an ester to prevent catalyst poisoning by the carboxylate. The Ma Coupling (developed by Dawei Ma) uses amino acid ligands to accelerate the reaction and tolerates free carboxylic acids, making it the superior choice for scalability and atom economy.

Protocol A: Direct N-Arylation of L-Phenylalanine

Reagents:

-

L-Phenylalanine (1.0 equiv)

-

4-Iodotoluene (1.2 equiv)

-

L-Proline (20 mol%) - Ligand

-

K₂CO₃ (2.0 equiv)[1]

-

DMSO (0.5 M concentration)[1]

Step-by-Step Procedure:

-

Charge: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times).

-

Substrate Addition: Under Argon flow, add L-Phenylalanine (165 mg, 1.0 mmol), 4-Iodotoluene (261 mg, 1.2 mmol), and anhydrous DMSO (2.0 mL).

-

Reaction: Seal the tube and heat to 60–80°C for 12–24 hours. Note: Monitor via LC-MS. The reaction is complete when the starting amino acid is consumed.

-

Workup: Cool to room temperature. Dilute with water (10 mL) and adjust pH to ~3-4 using 1M HCl. Extract with EtOAc (3 x 15 mL).

-

Purification: The N-arylated product is often sufficiently pure after extraction. If necessary, purify via flash chromatography (SiO₂, DCM:MeOH gradient).[1]

Critical Control Point:

-

Racemization Check: Although mild, heating can cause partial racemization.[1] Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).[1] If racemization >5% is observed, lower temperature to 45°C and extend time, or switch to the ester substrate (Protocol B).

Module 2: Functionalization of the p-Tolyl "Handle"

Methodology: Benzylic Bromination (Wohl-Ziegler)[3]

The methyl group on the p-tolyl ring is not just a lipophilic spacer; it is a "chemical handle." Brominating this position allows for late-stage diversification (e.g., adding solubilizing groups or fluorophores) without rebuilding the scaffold.

Protocol B: Regioselective Benzylic Bromination

Reagents:

-

N-(4-methylphenyl)-Phe Methyl Ester (Protection of COOH is required here).

-

N-Bromosuccinimide (NBS) (1.05 equiv).

-

AIBN (Catalytic) or Benzoyl Peroxide.[1]

-

Solvent: Trifluorotoluene (PhCF₃) or CCl₄ (traditional but toxic).[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve the N-tolyl phenylalanine ester (1.0 mmol) in PhCF₃ (5 mL).

-

Reagent Addition: Add NBS (187 mg, 1.05 mmol) and AIBN (10 mg).

-

Initiation: Heat to reflux (approx. 102°C for PhCF₃) or irradiate with a visible light LED (blue light, 450nm) to initiate radical formation.[1]

-

Monitoring: Monitor closely by TLC. Stop immediately upon consumption of starting material to prevent di-bromination (gem-dibromide formation).

-

Workup: Cool, filter off the succinimide precipitate. Concentrate the filtrate.

-

Usage: The benzylic bromide is highly reactive. Use immediately for nucleophilic substitution (e.g., with amines or azides).[1]

Module 3: C-Terminus Derivatization (Peptide Coupling)

Methodology: Sterically Demanding Amide Coupling

Coupling an amine to the carboxylic acid of an N-aryl amino acid is more difficult than standard peptide coupling due to the steric clash from the N-aryl ring.

Protocol C: High-Efficiency Coupling

Reagents:

-

N-(4-methylphenyl)-Phe (Free Acid).

-

Amine Partner (R-NH₂).[4]

-

Coupling Agent: HATU (1.2 equiv) or COMU.[1]

-

Base: DIPEA (3.0 equiv).[1]

-

Solvent: DMF.

Step-by-Step Procedure:

-

Activation: Dissolve the N-aryl acid (1.0 mmol) and HATU (1.2 mmol) in dry DMF (3 mL). Add DIPEA (2.0 mmol) and stir for 5 minutes. The solution should turn yellow/orange.

-

Coupling: Add the amine partner (1.1 mmol). Stir at Room Temperature for 2–4 hours.

-

Optimization: If conversion is low (<50% at 4h), add HOAt (catalytic) to accelerate the active ester formation.[1]

-

Isolation: Standard aqueous workup (LiCl wash recommended to remove DMF).

Data Summary & Troubleshooting

| Parameter | Standard Phe | N-(4-methylphenyl)-Phe | Implication |

| LogP (Lipophilicity) | ~ -1.38 | ~ 2.5 - 3.0 | Significantly improved membrane permeability. |

| pKa (Carboxylic Acid) | 1.8 | ~ 2.5 | Slightly less acidic due to N-aryl induction. |

| Proteolytic Stability | Low (<30 min) | High (>24 hours) | Ideal for in vivo probes.[1] |

| Coupling Reactivity | High | Moderate | Requires potent coupling agents (HATU/HOAt).[1] |

Common Failure Modes:

-

Low Yield in N-Arylation: Often due to wet DMSO or "dead" CuI. Ensure CuI is off-white/tan, not green/brown.

-

Over-Bromination: Leaving the Wohl-Ziegler reaction too long results in the dibromomethyl derivative, which hydrolyzes to the aldehyde. Stop at 95% conversion.

References

-

Ma, D., et al. (2005).[1][5] "Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines." Journal of Organic Chemistry. Link[1]

-

Buchwald, S. L., et al. (2016).[1] "Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates." Organic Letters. Link[1]

-

Sharma, K., et al. (2016).[1] "Copper-catalyzed N-(hetero)arylation of amino acids in water." RSC Advances. Link

-

Djerassi, C. (1948).[1][6] "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews. Link[1]

-

Gentilucci, L., et al. (2010).[1] "Peptides and Peptidomimetics in Medicinal Chemistry." Current Medicinal Chemistry. Link

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Amino acid promoted CuI-catalyzed C-N bond formation between aryl halides and amines or N-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientificupdate.com [scientificupdate.com]

Troubleshooting & Optimization

overcoming steric hindrance in N-(4-methylphenyl)-2-phenylalanine coupling

Technical Support Ticket #404: Difficult Amide Coupling Subject: Overcoming Steric Hindrance in N-(4-methylphenyl)-2-phenylalanine Motifs Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Steric & Electronic Barrier

You are encountering a "perfect storm" of coupling resistance. The molecule N-(4-methylphenyl)-2-phenylalanine presents two distinct antagonistic forces:

-

Steric Wall: The "2-phenyl" designation (often referring to

-phenylalanine or a quaternary -

Electronic Deactivation: The N-(4-methylphenyl) group (a p-tolyl moiety) renders the nitrogen atom electron-deficient (aniline-like) and sterically crowded. If this residue is the nucleophile, it is barely reactive. If it is the electrophile (C-terminus coupling), the bulky N-substituent shields the carbonyl.

This guide moves beyond standard EDC/NHS chemistry, which will fail here. We will utilize high-energy intermediates (Uronium/Phosphonium) and specific solvent architectures to force this bond formation.

Diagnostic Logic Tree

Before altering your protocol, determine the specific failure mode using this flow.

Figure 1: Diagnostic logic for sterically hindered amide couplings. Identify your failure mode to select the correct reagent class.

Critical Issue 1: Kinetic Failure (No Reaction)

The Problem: The nucleophile (amine) cannot penetrate the steric shield of the activated ester, or the amine itself is too deactivated (aniline-like) to attack.

The Solution: You must generate a highly reactive intermediate that is smaller or more electrophilic than the standard OBt/OAt ester.

Protocol A: The "Gold Standard" (HATU/HOAt)

Why: HATU generates the OAt-active ester. The nitrogen in the pyridine ring of HOAt provides "anchimeric assistance" (neighboring group effect), stabilizing the transition state and accelerating the coupling by ~100x compared to HOBt.

-

Reagent: HATU (1.1 equiv)

-

Base: HOAt (0.5M solution, 1.1 equiv - Critical additive)

-

Base: TMP (2,4,6-Collidine) - See Section 4 regarding bases.[1]

-

Solvent: DMF (Max concentration possible, ~0.2M).

Protocol B: The "Nuclear Option" (Acid Fluorides via TFFH)

Why: If HATU fails, the OAt ester is still too bulky. Acid fluorides (R-COF) are small, highly electrophilic, and remarkably stable to racemization compared to acid chlorides.

-

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[2]

-

Mechanism: Converts the carboxylic acid in situ to the Acid Fluoride.

-

Advantage: The small Fluorine atom creates minimal steric drag, allowing the bulky amine to approach the carbonyl.

Critical Issue 2: Epimerization (The Thermodynamic Trap)

The Problem: 2-Phenylalanine derivatives have an acidic

The Solution: Use "Non-Nucleophilic, Weak Bases" and buffering coupling reagents.

Comparative Data: Base Selection for Chiral Integrity

| Base | pKa (conj. acid) | Steric Bulk | Risk Level | Recommendation |

| Triethylamine (TEA) | 10.7 | Low | CRITICAL | DO NOT USE. Causes rapid racemization. |

| DIPEA (Hünig's) | 10.5 | Medium | HIGH | Risky with slow couplings (bulky substrates). |

| NMM (N-Methylmorpholine) | 7.4 | Low | MODERATE | Safer, but can be nucleophilic. |

| TMP (2,4,6-Collidine) | 7.4 | High | LOW | PREFERRED. Too bulky to abstract |

| Pyridine | 5.2 | Low | LOWEST | Excellent for T3P couplings; prevents racemization. |

Recommended Workflow: T3P-Mediated Coupling

For N-(4-methylphenyl) systems (anilines), T3P (Propylphosphonic anhydride) is often superior to HATU because it operates in a slightly acidic/buffered environment (using Pyridine), which preserves the chiral center while driving the reaction with the aniline.

Step-by-Step Protocol

-

Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and the Amine (1.1 equiv) in dry DCM (preferred) or EtOAc.

-

Note: Avoid DMF if possible; T3P works best in non-polar solvents where the salt byproduct precipitates.

-

-

Base Addition: Add Pyridine (3.0 equiv) or N-Methylimidazole (2.5 equiv).

-

Cooling: If the substrate is extremely fragile, cool to 0°C. Otherwise, RT is fine.

-

-

Reagent Addition: Add T3P (50% w/w in EtOAc/DMF, 1.5 - 2.0 equiv) dropwise.

-

Reaction: Stir at RT. Monitor by LCMS.

-

Troubleshooting: If conversion stalls at 50%, add 1.0 equiv more T3P. T3P hydrolyzes over time, so "fresh" reagent drives the equilibrium.

-

-

Workup: Wash with water, then 0.5M HCl, then NaHCO3.

Figure 2: T3P Activation Pathway. The cyclic structure releases strain upon ring-opening, driving the coupling of weak aniline nucleophiles.

Frequently Asked Questions (FAQs)

Q: I see a +99 Da mass shift in my LCMS. What is it? A: This is the Guanidinium adduct . If you use HATU/HBTU and the coupling is slow (due to steric hindrance), the excess amine reacts with the coupling reagent itself instead of the activated ester.

-

Fix: Switch to a Phosphonium reagent like PyBrOP or PyAOP . Phosphoniums do not form this stable adduct.

Q: Can I use microwave heating to overcome the sterics? A: Only if you use COMU or PyOxim .

-

Warning: Do NOT use HATU/HOAt in a microwave; HOAt derivatives can be explosive at high temperatures.

-

Warning: Microwave heating significantly increases the risk of epimerization for 2-phenylalanine derivatives. Use 50°C max.

Q: My amine is an N-methyl aniline (secondary amine). Nothing works. A: This is the hardest possible case.

-

Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to convert the acid to the Acid Chloride in situ.

-